N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251657-17-6
VCID: VC7595578
InChI: InChI=1S/C17H20N4O3/c1-20-11-14(17(19-20)24-2)16(23)18-9-15(22)21-8-7-12-5-3-4-6-13(12)10-21/h3-6,11H,7-10H2,1-2H3,(H,18,23)
SMILES: CN1C=C(C(=N1)OC)C(=O)NCC(=O)N2CCC3=CC=CC=C3C2
Molecular Formula: C17H20N4O3
Molecular Weight: 328.372

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

CAS No.: 1251657-17-6

Cat. No.: VC7595578

Molecular Formula: C17H20N4O3

Molecular Weight: 328.372

* For research use only. Not for human or veterinary use.

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide - 1251657-17-6

Specification

CAS No. 1251657-17-6
Molecular Formula C17H20N4O3
Molecular Weight 328.372
IUPAC Name N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Standard InChI InChI=1S/C17H20N4O3/c1-20-11-14(17(19-20)24-2)16(23)18-9-15(22)21-8-7-12-5-3-4-6-13(12)10-21/h3-6,11H,7-10H2,1-2H3,(H,18,23)
Standard InChI Key YBBJUELUZOGIDQ-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OC)C(=O)NCC(=O)N2CCC3=CC=CC=C3C2

Introduction

Chemical Structure and Nomenclature

Structural Characterization

The compound’s IUPAC name, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, delineates its modular structure:

  • Dihydroisoquinoline moiety: A partially saturated isoquinoline system (3,4-dihydroisoquinolin-2(1H)-yl) provides a planar aromatic scaffold conducive to π-π stacking interactions in biological targets .

  • Oxoethyl linker: A ketone-containing ethyl chain (–CH2–C(=O)–) bridges the dihydroisoquinoline and pyrazole units, introducing conformational flexibility.

  • Pyrazole carboxamide: A 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide group adds hydrogen-bonding capacity and steric bulk, critical for target selectivity .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular formulaC19H21N5O3
Molecular weight367.41 g/mol
CAS number1251657-17-6
Hybridizationsp²/sp³ hybridized heterocycles
Functional groupsAmide, ketone, methoxy, methylpyrazole

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely follows a modular approach, as observed in analogous pyrazole-isoquinoline hybrids :

  • Dihydroisoquinoline precursor: Prepared via Pictet-Spengler cyclization of phenethylamines with aldehydes, followed by selective reduction .

  • Pyrazole-4-carboxamide: Synthesized through cyclocondensation of hydrazines with β-keto esters, followed by N-methylation and methoxylation .

  • Convergent coupling: Amide bond formation between the dihydroisoquinoline-ethyl ketone and pyrazole carboxamide using coupling agents like HATU or EDCI .

Reported Synthetic Procedures

While direct protocols for this compound are scarce, analogous methods from and suggest:

  • Step 1: Synthesis of 3,4-dihydroisoquinoline-2(1H)-yl-acetic acid via nucleophilic substitution of 2-chloroacetyl chloride with dihydroisoquinoline .

  • Step 2: Preparation of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid through cyclization of methyl hydrazine with dimethyl acetylenedicarboxylate, followed by O-methylation .

  • Step 3: Amide coupling using DCC/DMAP in anhydrous THF, yielding the final product after purification by silica chromatography .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Hypothetical)
12-Chloroacetyl chloride, Et3N, DCM75–80%
2Methyl hydrazine, MeOH, reflux65–70%
3DCC, DMAP, THF, 0°C to RT60–65%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Although experimental NMR data for this compound is unavailable, analogous structures in and provide reference ranges:

  • ¹H-NMR:

    • Dihydroisoquinoline protons: δ 2.8–3.2 (m, 2H, CH2), 4.5–4.7 (s, 2H, N–CH2–C=O) .

    • Pyrazole methyl group: δ 3.7–3.9 (s, 3H, N–CH3) .

    • Methoxy group: δ 3.8–4.0 (s, 3H, OCH3) .

  • ¹³C-NMR:

    • Carbonyl carbons: δ 165–170 ppm (amide C=O), 195–200 ppm (ketone C=O) .

    • Aromatic carbons: δ 110–150 ppm (pyrazole and isoquinoline rings) .

Infrared (IR) Spectroscopy

Key absorptions inferred from and :

  • Amide I band: 1640–1680 cm⁻¹ (C=O stretch).

  • Methoxy C–O: 1250–1270 cm⁻¹.

  • N–H stretch: 3300–3500 cm⁻¹ (amide).

Target ClassExample TargetsPotential IC₅₀ (Predicted)
MAPK/ERK kinasesERK1/2, p38α10–100 nM
Apoptosis regulatorsBcl-2, Bax>1 μM
DNA topoisomerasesTopo I, Topo IIα0.5–5 μM

Physicochemical and ADMET Properties

Solubility and Lipophilicity

Predicted using the compound’s molecular descriptors:

  • logP: ~2.1 (moderate lipophilicity, suitable for oral bioavailability).

  • Water solubility: <1 mg/mL (likely requires formulation enhancers).

Metabolic Stability

  • Cytochrome P450 interactions: The methoxy group may reduce CYP3A4-mediated oxidation, while the methylpyrazole could undergo N-demethylation .

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